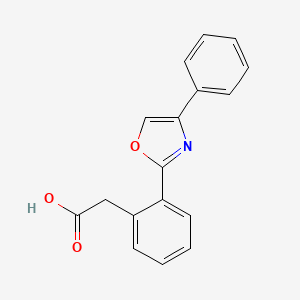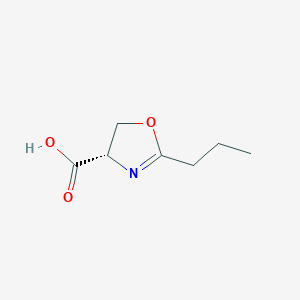![molecular formula C11H12N4O2 B12888332 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 95614-28-1](/img/structure/B12888332.png)
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with an ethyl group and a 2-nitrobenzyl group, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the 2-Nitrobenzyl Group: The 2-nitrobenzyl group can be attached via a nucleophilic substitution reaction using 2-nitrobenzyl halides.
Industrial Production Methods
Industrial production of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Common industrial reagents include hydrazine hydrate, ethyl bromide, and 2-nitrobenzyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Sodium hydride and appropriate nucleophiles.
Major Products
Reduction: 3-Ethyl-5-(2-aminobenzyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with metal ions and other biomolecules, influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole
- 3-Ethyl-5-(4-nitrobenzyl)-1H-1,2,4-triazole
- 3-Ethyl-5-(2-aminobenzyl)-1H-1,2,4-triazole
Uniqueness
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole is unique due to the specific positioning of the nitrobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group also influences its solubility and interaction with biological targets.
Propiedades
Número CAS |
95614-28-1 |
|---|---|
Fórmula molecular |
C11H12N4O2 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
3-ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12N4O2/c1-2-10-12-11(14-13-10)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3,(H,12,13,14) |
Clave InChI |
YAGGBUBKDKAJOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNC(=N1)CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


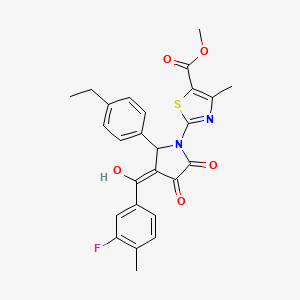
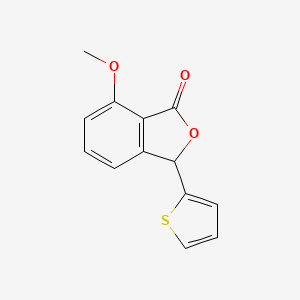

![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
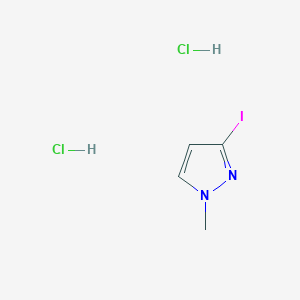
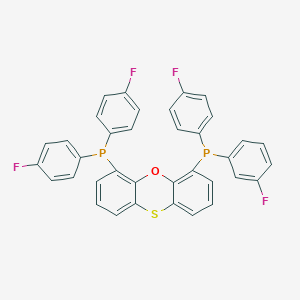
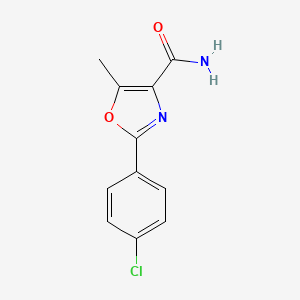
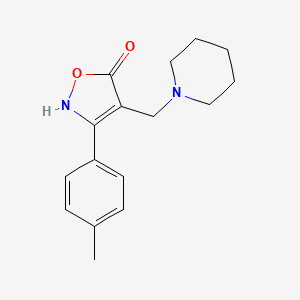
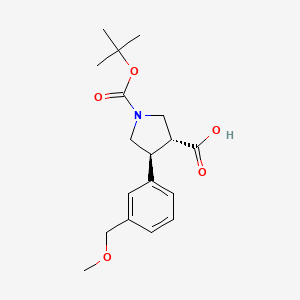
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
